molecular formula C10H9ClF3N5 B2363178 3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile CAS No. 337920-10-2

3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile

Cat. No. B2363178
CAS RN: 337920-10-2
M. Wt: 291.66
InChI Key: ACFQUSQOTBVZCT-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrimidine. It contains a nitrogen atom at one of the positions in the six-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the trifluoromethyl group and the pyridine ring. For instance, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can affect their absorption and distribution in the body .

Scientific Research Applications

Chemical Synthesis and Derivatives

3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile and its derivatives have been utilized in various chemical syntheses. For instance, Zohdi (1997) demonstrated its use in creating poly-substituted triazolo[1,5-a]pyrimidine derivatives, highlighting its versatility in producing fluorinated compounds (Zohdi, 1997). Vandenberghe et al. (1996) explored its utility in cycloaddition reactions to produce 3-amino- or 6-cyano-substituted 2-pyridinone systems, demonstrating its potential in creating diverse heterocyclic structures (Vandenberghe et al., 1996).

Antibacterial and Anticancer Applications

In the field of medicinal chemistry, Bondock and Gieman (2015) synthesized derivatives of this compound and evaluated them for antibacterial and anticancer properties. They found that specific derivatives exhibited potent antibacterial activity against S. aureus and broad anticancer activity against several tumor cell lines (Bondock & Gieman, 2015).

Heterocyclic Synthesis

The compound has been instrumental in heterocyclic synthesis as well. For example, Gewald et al. (1995) used it in reactions to form various pyridinium salts and diamino-pyridinones, contributing to the development of novel heterocyclic compounds (Gewald et al., 1995). Fadda et al. (2012) also employed it in synthesizing new pyrazole, pyridine, and pyrimidine derivatives, further expanding its application in creating diverse molecular structures (Fadda et al., 2012).

Mercury(II) Detection

Notably, Pan et al. (2015) designed pyridine-based derivatives of this compound for use as a chemosensor for highly sensitive and selective mercury(II) detection. This application underscores its potential in environmental monitoring and safety (Pan et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the compound .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

(E)-3-amino-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N5/c1-19(18-8(16)2-3-15)9-7(11)4-6(5-17-9)10(12,13)14/h2,4-5,18H,16H2,1H3/b8-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFQUSQOTBVZCT-KRXBUXKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N/C(=C/C#N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile

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